3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
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Overview
Description
The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is a fusion of benzene and imidazole . The compound also contains a thiophene group, which is a heterocyclic compound with the formula C4H4S, and an azetidine group, which is a three-membered heterocycle with one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The benzimidazole group of the compound is a bicyclic heteroarene with a fused imidazole ring to a benzene ring . The thiophene group is a five-membered ring with four carbon atoms and one sulfur atom . The azetidine group is a three-membered ring with one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
Benzimidazoles, thiophenes, and azetidines all undergo a variety of chemical reactions. Benzimidazoles can act as ligands in coordination chemistry, thiophenes can undergo electrophilic aromatic substitution, and azetidines can be opened by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions. In general, benzimidazoles, thiophenes, and azetidines are all stable under normal conditions .Scientific Research Applications
Antihypertensive and Anti-inflammatory Applications
Nonpeptide Angiotensin II Receptor Antagonists
A series of nonpeptide angiotensin II (AII) receptor antagonists has been developed, showcasing potent antihypertensive effects upon oral administration. These compounds, including N-(biphenylylmethyl)imidazoles, highlight the critical role of the acidic group in the biphenyl moiety for high affinity and potency in antihypertensive applications (Carini et al., 1991).
Anti-inflammatory Activity of Indolyl Azetidinones
The synthesis of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides has been explored, showing promise for anti-inflammatory applications. These compounds were tested against non-steroidal anti-inflammatory drugs (NSAIDs) for their anti-inflammatory and ulcerogenic activities, highlighting potential for therapeutic use (Kalsi et al., 1990).
Anticancer and Antimicrobial Applications
COX-2 Inhibitors with Anticancer Screening
Cyanopyrimidine hybrids bearing various moieties demonstrated potent cyclooxygenase COX-2 inhibitory activities and showed promising anticancer activity against multiple cell lines. This research underscores the potential of structurally complex compounds in developing new therapeutic agents with dual COX-2 inhibition and anticancer properties (Al-Ghulikah et al., 2022).
Antimicrobial Evaluation of Thiophene Carboxamides
The synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides showcased a novel approach in developing compounds with significant antimicrobial properties. This highlights the role of thiophene carboxamides in addressing resistance issues in antimicrobial therapy (Talupur et al., 2021).
Future Directions
Properties
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)-N-thiophen-2-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-5-12-13(7-10)18-15(17-12)11-8-20(9-11)16(21)19-14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,17,18)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRENLZXBTLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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